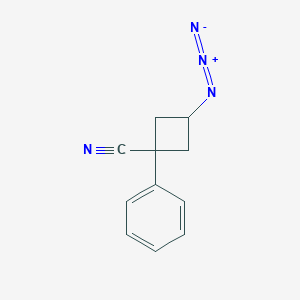

3-Azido-1-phenylcyclobutane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 3-Azido-1-phenylcyclobutane-1-carbonitrile often involves multi-step processes that may include the addition of hydrogen cyanide to imines, followed by intramolecular nucleophilic substitution to generate a cyclobutane skeleton. Such processes have been demonstrated to yield moderate to good efficiencies, with the possibility of further functionalization of the cyano group into aminomethyl groups in high yields using reducing agents like lithium aluminum hydride (De Blieck & Stevens, 2011).

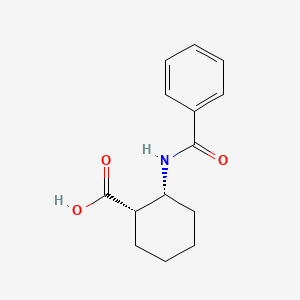

Molecular Structure Analysis

The molecular structure of 3-Azido-1-phenylcyclobutane-1-carbonitrile and related compounds can be elucidated using techniques such as X-ray diffraction, which provides detailed information about the atomic and electronic structure. This information is crucial for understanding the compound's reactivity and physical properties (Matsuura et al., 1980).

Scientific Research Applications

Synthesis and Chemical Transformations

In the field of organic chemistry, this compound is involved in synthesis and chemical transformations. For instance, De Blieck and Stevens (2011) describe an improved synthetic approach towards 3-(2-chloroethyl) cyclobutanone, which is used in the synthesis of a class of bicyclic compounds with high yields. These compounds, including 3-Azido-1-phenylcyclobutane-1-carbonitrile, are stable and their cyano group can be easily reduced, indicating their potential in various organic syntheses (De Blieck & Stevens, 2011).

Applications in Drug Synthesis and Biochemistry

The compound is also used in drug synthesis and biochemical applications. For example, Mallikarjuna and Keshavayya (2020) demonstrate the synthesis of novel heterocyclic azo dyes, which show promising anti-tubercular activity against Mycobacterium tuberculosis and potential anticancer properties (Mallikarjuna & Keshavayya, 2020).

Photolysis and Photoreactive Studies

In the field of photoreactive studies, Cada et al. (1990) explored the conversion of 5-nitrospiro[2H-benzimidazole-2,1′-cyclohexane] into various derivatives, including carbonitriles, through photolysis. This research highlights the use of 3-Azido-1-phenylcyclobutane-1-carbonitrile in light-induced chemical reactions (Cada et al., 1990).

Advanced Material Synthesis

In materials science, this compound plays a role in advanced material synthesis. Sridhar et al. (2015) report a microwave technique to synthesize nitrogen-doped carbon nanotubes anchored on graphene substrates using azobis(cyclohexanecarbonitrile), demonstrating its potential in nanotechnology and materials engineering (Sridhar et al., 2015).

properties

IUPAC Name |

3-azido-1-phenylcyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOQKPIRRUTVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-phenylcyclobutane-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)

![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)

![3,4-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498918.png)

![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2498925.png)